molecular formula C7H7BF2O3 B6304265 2,6-Difluoro-3-hydroxymethylphenylboronic acid CAS No. 2121512-29-4

2,6-Difluoro-3-hydroxymethylphenylboronic acid

Cat. No.: B6304265
CAS No.: 2121512-29-4
M. Wt: 187.94 g/mol
InChI Key: JLBNWMMMTLOPFU-UHFFFAOYSA-N
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Description

2,6-Difluoro-3-hydroxymethylphenylboronic acid is a useful research compound. Its molecular formula is C7H7BF2O3 and its molecular weight is 187.94 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 188.0456306 g/mol and the complexity rating of the compound is 170. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Difluorinated Pseudopeptides

2,6-Difluoro-3-hydroxymethylphenylboronic acid has been utilized in the synthesis of difluorinated pseudopeptides. Specifically, a study demonstrated the use of difluoro-amino acids in the Ugi reaction to prepare various difluorinated pseudopeptides, which were then deprotected to furnish the final compounds (Gouge, Jubault, & Quirion, 2004).

Development of Liquid Crystals

Another application is in the development of liquid crystals. Research has shown that the palladium-catalyzed coupling of arylboronic acids, including difluoro-substituted variants, with aryl halides is used to prepare terphenyls and biphenyl systems with difluoro substituents. These compounds exhibit characteristics useful in ferroelectric systems and for electro-optical devices (Gray, Hird, Lacey, & Toyne, 1989).

Synthesis of Functionalized Boronic Acids

Research has also focused on the synthesis of ortho-functionalized arylboronic acids. A study described the preparation of various ortho-functionalized arylboronic acids and 1,3-dihydro-1-hydroxybenzo[c][2,1]oxaboroles, demonstrating the potential of difluoro-phenylboronic acids in complex organic synthesis (Da̧browski, Kurach, Luliński, & Serwatowski, 2007).

Catalysis in Dehydrative Condensation

This compound has been explored for its catalytic properties. A study demonstrated the effectiveness of bis(trifluoromethyl)phenylboronic acid in catalyzing dehydrative amidation between carboxylic acids and amines. The ortho-substituent on the boronic acid played a key role in the process (Wang, Lu, & Ishihara, 2018).

Detection of Carbohydrates

This compound has also been used as a reagent for detecting carbohydrates. It can convert neutral 1,2-diols, as found in simple carbohydrates, into detectable anionic complexes, aiding in the analysis of complex mixtures of carbohydrates (Ricardo, Frye, Carrigan, Tipton, Powell, & Benner, 2006).

Properties

IUPAC Name

[2,6-difluoro-3-(hydroxymethyl)phenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BF2O3/c9-5-2-1-4(3-11)7(10)6(5)8(12)13/h1-2,11-13H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLBNWMMMTLOPFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1F)CO)F)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BF2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601204550
Record name Boronic acid, B-[2,6-difluoro-3-(hydroxymethyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601204550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2121512-29-4
Record name Boronic acid, B-[2,6-difluoro-3-(hydroxymethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2121512-29-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boronic acid, B-[2,6-difluoro-3-(hydroxymethyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601204550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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